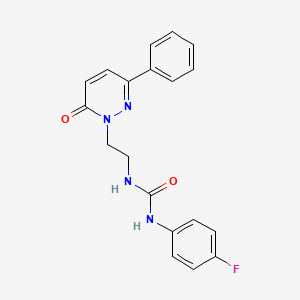

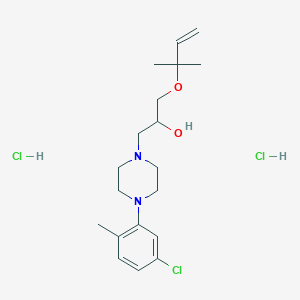

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid” is a complex organic molecule. It contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain via an amino link. Another phenethylamino group is attached to the butanoic acid chain .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the difluoromethoxy group to the phenyl ring, the formation of the amide bond between the phenyl ring and the butanoic acid chain, and the attachment of the phenethylamino group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethoxy group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用

Optical Gating of Photosensitive Synthetic Ion Channels

The use of photolabile protecting groups, similar in function to the compound of interest, has demonstrated significant potential in the optical gating of nanofluidic devices based on synthetic ion channels. These molecules can be irradiated to generate hydrophilic groups from hydrophobic precursors, facilitating UV-light-triggered permselective transport of ionic species. This application highlights the potential for integrating such compounds into multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).

Fluorinated Amino Acids in NMR

The synthesis and application of fluorinated amino acids for sensitive detection in 19F NMR indicate another area of research relevance. These fluorinated compounds exhibit distinct conformational preferences, enhancing the sensitivity and utility of NMR probes in medicinal chemistry. This area suggests the potential of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid in probes and studies requiring high sensitivity in detection (Tressler & Zondlo, 2014).

Protecting Groups in Peptide Synthesis

The utility of specific protecting groups for the N-H terminal of amino acids in peptide synthesis reveals another dimension of application. These protecting groups, similar in chemical manipulation potential to the compound , are essential for peptide bond formation without racemization, indicating the significance of such compounds in synthetic chemistry and drug development (Gorbunova et al., 1991).

Supramolecular Synthons in Crystal Engineering

Investigations into the crystal structures of related compounds, focusing on supramolecular synthons like hetero R2^2(8) synthon, suggest the utility of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid in crystal engineering. These studies provide insights into the molecular interactions that facilitate the formation of desired crystal architectures for materials science applications (PrakashShet et al., 2018).

Molecular Docking and Biological Activity

Molecular docking studies of structurally similar compounds have shown significant potential in identifying biological activities and interactions with biological targets. This application underscores the importance of such molecules in drug discovery and the development of therapeutic agents (Vanasundari et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[4-(difluoromethoxy)anilino]-4-oxo-2-(2-phenylethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h1-9,16,19,22H,10-12H2,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFYYFSDTIGFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2683839.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)

![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)

![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683847.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2683848.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)

![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)